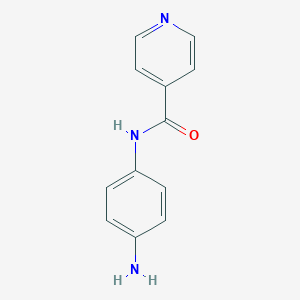

N-(4-氨基苯基)异烟酰胺

描述

N-(4-Amino-phenyl)-isonicotinamide is an organic compound that features both an amino group and an isonicotinamide moiety

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : N-(4-Amino-phenyl)-isonicotinamide has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating effective inhibition comparable to established drugs like sorafenib .

- Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

-

Biochemical Research

- Enzyme Inhibition Studies : N-(4-Amino-phenyl)-isonicotinamide can serve as a tool for studying enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various enzymes, potentially leading to insights into metabolic pathways .

- Metabolic Pathway Analysis : The compound participates in nucleotide biosynthesis and one-carbon metabolism, making it relevant for studies focusing on metabolic disorders .

-

Material Science

- Dyes and Pigments Production : Due to its chemical structure, N-(4-Amino-phenyl)-isonicotinamide can be utilized in the synthesis of dyes and pigments, expanding its application beyond biological research into industrial uses .

Target Interactions

N-(4-Amino-phenyl)-isonicotinamide interacts with multiple biological targets due to its structural characteristics. It has been shown to affect various cellular processes by modulating enzyme activity and influencing biochemical pathways related to cell growth and inflammation.

Biochemical Pathways

The compound's interaction with copper(II) complexes results in the formation of coordination compounds that exhibit unique redox properties. This interaction may enhance its antimicrobial effects, similar to other compounds within its structural class .

Case Studies

作用机制

Target of Action

N-(4-Amino-phenyl)-isonicotinamide, also known as N-(4-Aminophenyl)isonicotinamide, is a complex organic compound that interacts with multiple targets. Similar compounds have been shown to interact with various enzymes and proteins, suggesting a broad range of potential targets .

Mode of Action

It’s suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, similar compounds have been shown to exhibit antimicrobial activity, suggesting a potential for membrane perturbation and intracellular interactions .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence a variety of pathways, potentially including those involved in microbial growth and proliferation .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

生化分析

Biochemical Properties

N-(4-Amino-phenyl)-isonicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to interact with copper(II) complexes, forming coordination compounds that exhibit unique structural and redox properties . These interactions suggest that N-(4-Amino-phenyl)-isonicotinamide can influence the activity of enzymes and proteins involved in redox reactions and metal ion homeostasis. Additionally, it has been shown to bind to DNA and serum albumin, indicating its potential role in modulating genetic and protein functions .

Cellular Effects

N-(4-Amino-phenyl)-isonicotinamide affects various types of cells and cellular processes. It has been observed to exhibit anti-inflammatory properties by inhibiting reactive oxygen species (ROS) generation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses. The anti-inflammatory effects of N-(4-Amino-phenyl)-isonicotinamide suggest its potential use in treating inflammatory diseases and conditions associated with oxidative stress .

Molecular Mechanism

The molecular mechanism of N-(4-Amino-phenyl)-isonicotinamide involves its interaction with biomolecules at the molecular level. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Molecular docking studies have revealed that N-(4-Amino-phenyl)-isonicotinamide binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . This inhibition of COX-2 activity is a key aspect of the compound’s anti-inflammatory mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Amino-phenyl)-isonicotinamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that N-(4-Amino-phenyl)-isonicotinamide maintains its anti-inflammatory properties and continues to inhibit ROS generation and COX-2 activity in vitro . These findings suggest that the compound can provide sustained therapeutic effects in laboratory settings.

Dosage Effects in Animal Models

The effects of N-(4-Amino-phenyl)-isonicotinamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-inflammatory effects without causing toxicity . At high doses, N-(4-Amino-phenyl)-isonicotinamide can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

N-(4-Amino-phenyl)-isonicotinamide is involved in metabolic pathways related to nucleotide biosynthesis and one-carbon metabolism . It has been shown to perturb nucleotide pools, leading to a reduction in nucleotide levels, including cyclic adenosine monophosphate (cAMP) . This perturbation of nucleotide metabolism is thought to contribute to the compound’s anti-aging effects in yeast models . Additionally, N-(4-Amino-phenyl)-isonicotinamide interacts with enzymes involved in one-carbon metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N-(4-Amino-phenyl)-isonicotinamide within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to bind to serum albumin, which may facilitate its transport in the bloodstream and distribution to various tissues . Additionally, its interaction with DNA suggests that it can localize to the nucleus and potentially influence genetic functions . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

N-(4-Amino-phenyl)-isonicotinamide exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize to the nucleus, where it can interact with DNA and modulate gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria, where it can influence oxidative stress responses . Understanding the subcellular localization of N-(4-Amino-phenyl)-isonicotinamide is essential for elucidating its mechanism of action and therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-phenyl)-isonicotinamide typically involves the reaction of 4-aminobenzoyl chloride with isonicotinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Amino-phenyl)-isonicotinamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions

N-(4-Amino-phenyl)-isonicotinamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydrazines.

Substitution: Halogenated or nitrated derivatives.

相似化合物的比较

Similar Compounds

- N-(4-Amino-phenyl)-benzamide

- N-(4-Amino-phenyl)-nicotinamide

- N-(4-Amino-phenyl)-pyridine-3-carboxamide

Uniqueness

N-(4-Amino-phenyl)-isonicotinamide is unique due to its specific combination of an amino group and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

生物活性

N-(4-Amino-phenyl)-isonicotinamide (C12H11N3O) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and epigenetics. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related studies.

Chemical Structure and Properties

N-(4-Amino-phenyl)-isonicotinamide is characterized by its isonicotinamide backbone with an amino group at the para position of the phenyl ring. The molecular structure contributes to its biological activity, particularly as a potential inhibitor of various enzymes involved in cellular processes.

Research indicates that N-(4-Amino-phenyl)-isonicotinamide exhibits inhibitory effects on several biological targets, including:

- DNA Methyltransferases (DNMTs) : Studies have shown that derivatives of this compound can inhibit DNMT1, DNMT3A, and DNMT3B. For instance, compounds derived from N-(4-Amino-phenyl)-isonicotinamide demonstrated cytotoxicity against leukemia cells by reactivating silenced genes through demethylation processes .

- Nicotinamide N-Methyltransferase (NNMT) : The compound has also been investigated for its inhibitory effects on NNMT, an enzyme involved in nicotinamide metabolism. Potent inhibitors derived from this compound exhibited IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in metabolic disorders .

Anticancer Activity

The anticancer properties of N-(4-Amino-phenyl)-isonicotinamide derivatives have been highlighted in various studies:

- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia KG-1 cells. For example, one derivative exhibited an EC50 value of 0.9 μM against DNMT3A, demonstrating potent activity comparable to established chemotherapeutics .

Antimicrobial Properties

N-(4-Amino-phenyl)-isonicotinamide has also been explored for its antimicrobial properties:

- Antibacterial and Antifungal Activities : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases.

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of N-(4-Amino-phenyl)-isonicotinamide:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:

属性

IUPAC Name |

N-(4-aminophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBFGQPYFGQNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357645 | |

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13116-08-0 | |

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。